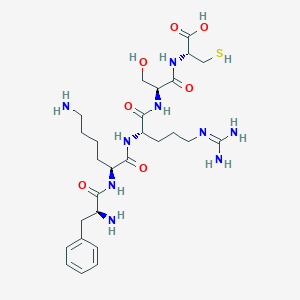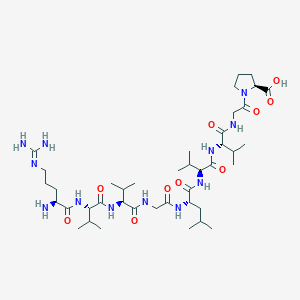![molecular formula C22H18N2O5 B12597336 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid CAS No. 649774-09-4](/img/structure/B12597336.png)
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid is an organic compound with the molecular formula C22H18N2O5 This compound is characterized by the presence of a benzamidophenoxy group attached to an acetamido benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzamidophenol with chloroacetic acid to form 4-benzamidophenoxyacetic acid. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and benzamidophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidobenzoic acid: A simpler derivative with similar structural features.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: A related compound with a benzoxazinone structure.
Para-aminobenzoic acid (PABA): A well-known compound with similar functional groups.
Uniqueness
3-[2-(4-Benzamidophenoxy)acetamido]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propiedades
Número CAS |
649774-09-4 |
|---|---|
Fórmula molecular |
C22H18N2O5 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
3-[[2-(4-benzamidophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c25-20(23-18-8-4-7-16(13-18)22(27)28)14-29-19-11-9-17(10-12-19)24-21(26)15-5-2-1-3-6-15/h1-13H,14H2,(H,23,25)(H,24,26)(H,27,28) |
Clave InChI |
KZZFQVVVTASORZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(tert-Butylamino)-1-(morpholin-4-yl)butyl]benzene-1,2-diol](/img/structure/B12597261.png)
![1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B12597266.png)

![9-[(3,5-Dimethoxyphenyl)ethynyl]-10-(phenylethynyl)anthracene](/img/structure/B12597281.png)


![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)
![5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamide](/img/structure/B12597322.png)



